JAK1 Selectivity Over JAK2/JAK3 in Thieno[3,2-d]pyrimidine Series
The thieno[3,2-d]pyrimidine core, when optimized with specific substituents, demonstrates high selectivity for JAK1 over JAK2 and JAK3. This class-level advantage is critical, as pan-JAK inhibition can lead to dose-limiting toxicities. Compound 46, a derivative from this scaffold, shows a 4-fold improvement in JAK1 enzymatic activity compared to the clinical candidate AZD4205 [1].
| Evidence Dimension | JAK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.022 μM (for derivative 46) |
| Comparator Or Baseline | AZD4205 (9) (IC50 ~0.088 μM, inferred from 4-fold improvement) |
| Quantified Difference | 4-fold higher enzymatic activity against JAK1 |
| Conditions | Enzymatic assay |
Why This Matters
This class-level selectivity profile supports the procurement of the 7-ylmethanamine building block for targeted JAK1 inhibitor programs seeking to avoid pan-JAK related toxicity.
- [1] Kim, Y., Jeon, E., Ahn, H., Kang, J., & Sim, T. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 286, 117308. View Source
